molecular formula C10H12N4O4 B7782642 CID 65058

CID 65058

Cat. No. B7782642
M. Wt: 252.23 g/mol
InChI Key: VGONTNSXDCQUGY-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 65058 is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells : CID has been instrumental in studying various biological processes, particularly in controlling protein function with high precision and spatiotemporal resolution. This technique has primarily been applied to dissect signal transductions and understand membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation and Editing : The development of PROTAC-based scalable CID platforms has enabled inducible gene regulation and gene editing. This includes the creation of orthogonal PROTAC-CIDs for fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).

  • Spatiotemporal Control of Protein-Protein Interactions : A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation using light, enabling control over peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • Resolution of Cell Biology Problems : CID has provided insights into lipid second messengers and small GTPases, helping resolve the “signaling paradox” in cell biology. Recent advances include improved specificity, novel substrates for orthogonal manipulations, and applications beyond traditional protein location control (DeRose, Miyamoto, & Inoue, 2013).

  • Development of Synthetic FKBP12 Ligands for Protein Dimerization : Synthetic compounds have been created for controlling the dimerization of FKBP12-containing fusion proteins, with applications in biological research and potential medical uses in gene and cell therapies (Keenan et al., 1998).

  • Infrared Laser Activation in Mass Spectrometry : CID techniques have been enhanced with infrared laser activation, offering an alternative to collisional activation in mass spectrometry, particularly for studying membrane protein assemblies (Mikhailov et al., 2016).

  • Carbon Isotope Discrimination in Agricultural Research : CID has been applied in agricultural research, specifically in assessing water use efficiency and productivity of barley under different environmental conditions (Anyia et al., 2007).

  • Chemically Inducible Trimerization Systems : The development of CIT systems has expanded the scope of manipulation in live cells, allowing for more complex protein interactions than CID (Wu et al., 2020).

properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.